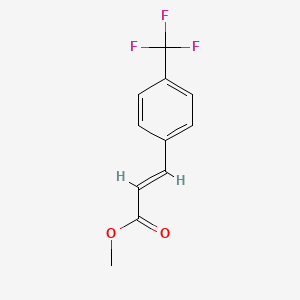

Methyl 4-trifluoromethylcinnamate

Description

BenchChem offers high-quality Methyl 4-trifluoromethylcinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-trifluoromethylcinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEFITCWDISQAO-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-trifluoromethylcinnamate CAS number and identifiers

A Critical Fluorinated Building Block in Medicinal Chemistry

Executive Summary

Methyl 4-(trifluoromethyl)cinnamate (CAS 20754-22-7) is a specialized fluorinated ester serving as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Distinguished by the presence of the trifluoromethyl (

Part 1: Chemical Identity & Physiochemical Profile[3]

The introduction of the electron-withdrawing

Core Identifiers

| Identifier Type | Value |

| Chemical Name | Methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |

| Common Name | Methyl 4-(trifluoromethyl)cinnamate |

| CAS Number | 20754-22-7 |

| Molecular Formula | |

| Molecular Weight | 230.18 g/mol |

| InChI Key | YUEFITCWDISQAO-QPJJXVBHSA-N |

| SMILES | COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F |

Physical Properties

| Property | Data | Technical Note |

| Appearance | White to pale yellow crystalline solid | Color may darken upon oxidation/storage. |

| Melting Point | 58–62 °C | Sharp melting point indicates high purity (trans-isomer). |

| Boiling Point | ~263 °C (760 mmHg) | High boiling point requires high-vac distillation for purification if liquid. |

| Solubility | Soluble in MeOH, EtOAc, DCM, DMSO | Poor solubility in water; requires organic co-solvent for bio-assays. |

Part 2: Synthetic Pathways & Mechanistic Insight

To ensure reproducibility and scalability, two primary routes are recommended: the Heck Cross-Coupling (for building the skeleton) and Fischer Esterification (from the acid).

Protocol A: Palladium-Catalyzed Heck Reaction (Preferred)

This route constructs the cinnamate backbone directly from commercially available aryl halides, allowing for late-stage diversification.

-

Precursors: 1-Iodo-4-(trifluoromethyl)benzene + Methyl Acrylate

-

Catalyst:

with -

Base: Triethylamine (

) or Potassium Carbonate (

Step-by-Step Methodology:

-

Charge: In a dry pressure tube, combine 1-iodo-4-(trifluoromethyl)benzene (1.0 eq), methyl acrylate (1.2 eq),

(2 mol%), and -

Solvent: Add anhydrous DMF or Acetonitrile (0.5 M concentration).

-

Base: Add

(2.0 eq). Flush with Argon for 5 minutes. -

Reaction: Seal and heat to 90–100 °C for 12–16 hours.

-

Expert Note: Monitor by TLC (Hexane/EtOAc 9:1). The product is UV active.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with EtOAc (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography.

Mechanistic Visualization (Heck Cycle) The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step which is facilitated by the electron-deficient nature of the aryl iodide.

Caption: Catalytic cycle for the synthesis of Methyl 4-(trifluoromethyl)cinnamate via Heck coupling. Note the regeneration of Pd(0) via base-assisted elimination.

Part 3: Structural Analysis & Characterization

Validating the identity of CAS 20754-22-7 requires precise interpretation of spectroscopic data. The

1. Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

7.65–7.70 (d, J=16.0 Hz, 1H): The

-

7.64 (d, J=8.2 Hz, 2H) & 7.55 (d, J=8.2 Hz, 2H): Aromatic protons. The AA'BB' system is characteristic of para-substitution. The

-

6.50 (d, J=16.0 Hz, 1H): The

- 3.82 (s, 3H): Methyl ester singlet.

-

7.65–7.70 (d, J=16.0 Hz, 1H): The

-

NMR (

-

-63.0 ppm (s): Diagnostic singlet for the aromatic

-

-63.0 ppm (s): Diagnostic singlet for the aromatic

2. Infrared Spectroscopy (IR)

-

1715–1725

: Strong C=O stretch (conjugated ester). -

1640

: C=C alkene stretch. -

1320

: C-F stretch (strong).

Part 4: Applications in Medicinal Chemistry[7]

Methyl 4-(trifluoromethyl)cinnamate acts as a versatile scaffold. The ester functionality serves as a "handle" for further derivatization, while the trifluoromethyl group provides metabolic protection.

Strategic Utility

-

Bioisosterism: The cinnamate motif mimics the chalcone or stilbene core found in many anti-inflammatory and anti-cancer agents.

-

Metabolic Blocking: The para-CF3 group blocks metabolic oxidation at the C4 position of the phenyl ring (a common clearance pathway), extending the half-life (

) of the drug candidate. -

Precursor for Amides: The ester is readily hydrolyzed to the acid, which is then coupled with amines to form cinnamamides—a class of compounds known for TRPV1 antagonism and anticonvulsant activity.

Application Workflow Diagram This flowchart demonstrates how CAS 20754-22-7 serves as a divergent intermediate.

Caption: Divergent synthesis pathways utilizing Methyl 4-(trifluoromethyl)cinnamate as a pivot point for drug discovery.

Part 5: Handling, Stability & Safety

Safety Data (GHS Classification):

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Always handle in a fume hood. The compound is an alkylating agent (Michael acceptor) and may cause sensitization.

Stability:

-

Light Sensitivity: Cinnamates can undergo [2+2] cycloaddition (dimerization) under intense UV light. Store in amber vials.

-

Hydrolysis: Stable under neutral conditions but hydrolyzes rapidly in strong aqueous base.

References

-

PubChem. (2025).[3] Methyl 4-(trifluoromethyl)cinnamate (Compound Summary).[3] National Library of Medicine. [Link]

-

Beilstein Journal of Organic Chemistry. (2013). Continuous-flow Heck synthesis of cinnamates.[Link]

-

Journal of Medicinal Chemistry. (2018). Fluorine in Medicinal Chemistry: A Review of Metabolic Stability.[Link]

-

Organic Syntheses. (2020). Standard Protocols for Heck Coupling.[Link]

Sources

Molecular structure and formula of Methyl 4-trifluoromethylcinnamate

Technical Monograph: Methyl 4-Trifluoromethylcinnamate – Structural Dynamics and Synthetic Utility

Executive Summary

Methyl 4-trifluoromethylcinnamate (CAS: 20754-22-7) is a specialized fluorinated building block critical to modern medicinal chemistry and material science. Structurally, it combines a cinnamate ester scaffold with a para-trifluoromethyl (

Part 1: Molecular Architecture & Physicochemical Profile

The molecule exists predominantly as the (E)-isomer due to the steric minimization between the phenyl ring and the carbonyl group across the alkene double bond. The trifluoromethyl group at the para position acts as a strong electron-withdrawing group (EWG), significantly influencing the reactivity of the alkene and the acidity of the parent phenyl ring protons.

Core Identifiers

| Property | Data |

| IUPAC Name | Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |

| Common Name | Methyl 4-trifluoromethylcinnamate |

| CAS Number | 20754-22-7 |

| Molecular Formula | |

| Molecular Weight | 230.18 g/mol |

| SMILES | COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F |

| InChI Key | YUEFITCWDISQAO-QPJJXVBHSA-N |

Physicochemical Properties

| Parameter | Value (Experimental/Predicted) | Significance |

| Physical State | Solid / Low-melting Solid | Crystalline nature facilitates purification. |

| Melting Point | ~34–40°C (Predicted) | Lower than the acid precursor; requires cool storage. |

| LogP | 3.5 | High lipophilicity aids membrane permeability in drug design. |

| H-Bond Acceptors | 5 (3 F + 2 O) | Critical for receptor binding interactions. |

| Rotatable Bonds | 3 | Allows conformational adaptation in active sites. |

Part 2: Synthetic Pathways

Two primary methodologies exist for synthesizing Methyl 4-trifluoromethylcinnamate: the transition-metal-catalyzed Heck Coupling (preferred for modularity) and the classical Fischer Esterification .

Method A: Palladium-Catalyzed Heck Coupling (Preferred)

This method is atom-economical and allows for the direct coupling of commercially available aryl halides with methyl acrylate.

-

Reaction Type: Cross-Coupling (C–C Bond Formation)

-

Precursors: 1-Iodo-4-(trifluoromethyl)benzene + Methyl Acrylate

Experimental Protocol:

-

Reagents: Charge a reaction vessel with 1-iodo-4-(trifluoromethyl)benzene (1.0 equiv), methyl acrylate (1.2 equiv),

(1-2 mol%), and triphenylphosphine ( -

Base/Solvent: Add triethylamine (

, 2.0 equiv) and dissolve in anhydrous DMF or acetonitrile. -

Conditions: Heat the mixture to 80–100°C under an inert atmosphere (

or Ar) for 4–12 hours. Monitor via TLC (hexane/EtOAc). -

Workup: Cool to room temperature. Dilute with diethyl ether, wash with water and brine to remove DMF salts. Dry organic layer over

. -

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (gradient elution: 0-10% EtOAc in Hexanes) to yield the product as a white to off-white solid.

Method B: Fischer Esterification

Used when the parent acid, 4-trifluoromethylcinnamic acid, is available.

-

Reagents: 4-Trifluoromethylcinnamic acid, Methanol (excess),

(cat.). -

Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 6-8 hours. Neutralize with

, extract, and recrystallize.

Caption: Comparative synthetic workflows for Methyl 4-trifluoromethylcinnamate via Heck Coupling and Fischer Esterification.

Part 3: Structural Characterization & Validation

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The trifluoromethyl group introduces distinct splitting patterns and shifts.

1H NMR Spectroscopy (400 MHz, )

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| Alkene ( | ~7.70 ppm | Doublet | 16.0 Hz | Indicates trans (E) geometry. Deshielded by phenyl ring. |

| Aromatic (Ar-H) | 7.60 – 7.70 ppm | Multiplet (AA'BB') | - | Characteristic of para-substituted benzene rings. |

| Alkene ( | ~6.50 ppm | Doublet | 16.0 Hz | Upfield due to conjugation with ester carbonyl. |

| Methyl Ester ( | 3.82 ppm | Singlet | - | Diagnostic singlet for methyl ester. |

19F NMR Spectroscopy

-

Shift: ~ -63.0 ppm (Singlet).

-

Significance: Diagnostic peak for the trifluoromethyl group attached to an aromatic ring. Absence of splitting confirms no adjacent fluorine neighbors.

Caption: Spectroscopic logic map linking structural motifs to diagnostic NMR signals.

Part 4: Applications in Drug Discovery

The Trifluoromethyl (

-

Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (

116 kcal/mol). Placing a -

Lipophilicity Modulation: The group significantly increases lipophilicity (LogP), enhancing the molecule's ability to cross the blood-brain barrier or cell membranes.

-

Bioisosterism: The

group is often used as a bioisostere for an isopropyl group or a chlorine atom, occupying a similar steric volume but with inverted electronic properties.

Part 5: Safety & Handling

While less volatile than lower acrylates, this compound must be handled with standard chemical hygiene.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is a potential skin sensitizer.

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere to prevent hydrolysis or polymerization.

-

Distinction Warning: Do NOT confuse with Methyl Triflate (Methyl trifluoromethanesulfonate), which is a highly toxic, powerful alkylating agent. Methyl 4-trifluoromethylcinnamate is an ester and significantly less hazardous.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11736355, Methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Synthesis and Characterization of Cinnamate Derivatives (Supp. Info). Retrieved from [Link]

-

Chemistry Steps. (2024). 1H NMR Chemical Shifts and Coupling Constants. Retrieved from [Link]

Thermodynamic Properties of Fluorinated Cinnamate Esters: A Physicochemical Framework for Drug Development

An In-depth Technical Guide:

Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Cinnamate esters, known for their diverse biological activities, represent a promising but underexplored template for fluorination. This guide provides a comprehensive thermodynamic framework for understanding fluorinated cinnamate esters, addressing researchers, scientists, and drug development professionals. By synthesizing principles from physical organic chemistry with established experimental and computational methodologies, this document elucidates the expected impact of fluorination on key thermodynamic parameters. It offers field-proven insights into experimental design and provides a predictive lens for the rational design of next-generation therapeutic agents with optimized stability, solubility, and pharmacokinetic profiles.

Introduction: The Strategic Imperative for Fluorinated Cinnamates

Cinnamic acid and its ester derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. Their rigid, planar structure serves as an excellent scaffold for molecular recognition. However, like many promising organic molecules, their translation into viable drug candidates can be hampered by suboptimal metabolic stability and pharmacokinetic (PK) properties.

Fluorination is a premier strategy in drug design to overcome these hurdles.[1][2] The introduction of fluorine, the most electronegative element, into a molecule can profoundly alter its physicochemical properties.[3][4] It can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, improve binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6][7] More than half of all newly approved small-molecule drugs now contain fluorine, a testament to its transformative impact.[1]

This guide bridges the gap between the known pharmacology of cinnamates and the well-documented benefits of fluorination. While direct experimental thermodynamic data on fluorinated cinnamate esters is sparse, a robust predictive framework can be constructed. By examining the thermodynamics of parent cinnamate esters and related fluorinated aromatics, we can establish the principles governing the stability and phase behavior of these high-value compounds.

Part 1: Foundational Thermodynamic Concepts in Drug Development

The thermodynamic properties of a drug candidate are critical determinants of its success. They govern its stability during storage, its solubility in physiological media, and its ability to traverse biological membranes. Key parameters include:

-

Standard Molar Enthalpy of Formation (ΔfHₘ°) : This fundamental property quantifies the energy of a molecule relative to its constituent elements in their standard states. It is a direct measure of a molecule's energetic stability. A more negative enthalpy of formation indicates greater stability.[8][9]

-

Enthalpy of Sublimation (ΔsubHₘ°) : The energy required to transition a molecule from the solid to the gaseous state. This parameter reflects the strength of the intermolecular forces in the crystal lattice. For drug molecules, it is intrinsically linked to aqueous solubility and dissolution rate.

-

Enthalpy of Vaporization (ΔvapHₘ°) : The energy needed to convert a substance from a liquid to a gas. This is relevant for compounds that are liquid at physiological temperatures or during certain manufacturing processes.[10]

-

Gibbs Free Energy (G) : This value combines enthalpy and entropy to determine the spontaneity of a process. In drug development, the Gibbs free energy of binding between a ligand and its target is a crucial indicator of efficacy, while the Gibbs free energy of solvation dictates solubility.

-

Heat Capacity (Cₚ) : The amount of heat required to raise the temperature of a substance. It provides insight into the vibrational and rotational modes of a molecule and is essential for accurate thermodynamic calculations over a range of temperatures.[11][12]

Part 2: The Influence of Fluorination on Cinnamate Ester Energetics

Introducing fluorine atoms to the cinnamate scaffold is predicted to induce significant and advantageous changes in its thermodynamic landscape. The causality behind these changes is rooted in the unique properties of the carbon-fluorine bond.

The C-F bond is the strongest single bond in organic chemistry, with a typical bond energy of ~486 kJ/mol in CF₄.[13][14] This inherent strength contributes to the overall thermodynamic and metabolic stability of the molecule.[6] Replacing a C-H bond with a C-F bond makes that position highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7]

Furthermore, the extreme electronegativity of fluorine (3.98 on the Pauling scale) creates a strong dipole moment in the C-F bond, which can lead to several effects:

-

Altered Intermolecular Interactions : The introduction of strong C-F dipoles can facilitate unique intermolecular interactions, such as dipole-dipole forces and electrostatic hydrogen bonds, potentially leading to denser crystal packing and a higher enthalpy of sublimation.[15][16]

-

Modulation of Acidity/Basicity : The powerful electron-withdrawing inductive effect of fluorine can increase the acidity of nearby protons, which can influence a drug's ionization state and solubility at physiological pH.[4]

-

Conformational Control : The small steric size of fluorine combined with its electronic effects can alter the conformational preferences of a molecule, potentially pre-organizing it for optimal binding to a biological target.[3]

Computational studies on fluorinated aromatics and alicycles have consistently shown that fluorination is predominantly an exothermic, stabilizing process.[15][17] This stabilization is particularly pronounced with geminal fluorination (two fluorine atoms on the same carbon) due to anomeric-like hyperconjugative interactions.[15][17] Therefore, we can confidently predict that the standard molar enthalpy of formation (ΔfHₘ°) of fluorinated cinnamate esters will be significantly more negative (i.e., more stable) than their non-fluorinated counterparts.

Part 3: Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is required to fully characterize the thermodynamic profile of a fluorinated cinnamate ester. Each technique provides a critical piece of the puzzle, and their combination ensures a self-validating system of data.

Static-Bomb Combustion Calorimetry: Determining Enthalpy of Formation

This is the gold-standard technique for experimentally determining the standard molar enthalpy of formation of solid and liquid organic compounds.[8]

Protocol:

-

Sample Preparation: A precisely weighed pellet of the purified fluorinated cinnamate ester is placed in a crucible inside a high-pressure vessel (the "bomb"). A known length of cotton fuse is positioned to ensure complete combustion.

-

Bomb Sealing and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically ~3 MPa). A small, known amount of water is often added to ensure all water formed during combustion is in the liquid state.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water within a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse. The temperature of the surrounding water is meticulously recorded at short intervals until it reaches a maximum and then begins to cool.

-

Correction and Calculation: The raw temperature change is corrected for heat exchange with the surroundings and the energy of ignition. Using the pre-determined energy equivalent of the calorimeter (calibrated with a standard like benzoic acid), the specific combustion energy (Δc_u_) of the compound is calculated.

-

Derivation of Enthalpy of Formation: The standard molar enthalpy of combustion (ΔcHₘ°) is calculated and, using Hess's Law and the known standard enthalpies of formation for CO₂(g), H₂O(l), and HF(aq), the standard molar enthalpy of formation (ΔfHₘ°) of the compound is derived.[8]

Caption: Workflow for determining enthalpy of sublimation via the static method.

Part 4: Computational Approaches to Thermodynamic Prediction

Alongside experimental work, computational chemistry provides a powerful, cost-effective tool for predicting thermodynamic properties. High-level ab initio methods can yield data with accuracy approaching that of experimental measurements. [18][19] Methodology:

-

Conformational Search: The first step is to identify the lowest-energy conformer(s) of the fluorinated cinnamate ester, as multiple rotational isomers may exist.

-

Geometry Optimization: The molecular geometry of the lowest-energy conformer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p). [15]3. Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. [20]4. Single-Point Energy Calculation: A more accurate single-point energy is calculated using a high-level composite method like G3(MP2), G4, or CBS-APNO. [8][21]5. Enthalpy of Formation Calculation: The gas-phase standard molar enthalpy of formation (ΔfHₘ°(g)) is calculated using isodesmic or homodesmotic reactions. These hypothetical reactions are constructed such that the bonding environments are similar on both the reactant and product sides, which allows for the cancellation of systematic errors in the calculations. [15]The experimental ΔfHₘ°(g) values of the other species in the reaction are used to derive the value for the target molecule.

Part 5: Data Synthesis and Analysis

The following tables provide baseline data for non-fluorinated cinnamates and representative fluorinated compounds, which together allow for the prediction of thermodynamic trends for fluorinated cinnamate esters.

Table 1: Experimental Thermodynamic Data for Non-Fluorinated Cinnamate Esters at 298.15 K

| Compound | Formula | ΔfHₘ°(l) (kJ·mol⁻¹) | ΔvapHₘ° (kJ·mol⁻¹) | ΔfHₘ°(g) (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|---|

| Ethyl (E)-cinnamate | C₁₁H₁₂O₂ | -319.7 ± 2.4 | 72.4 ± 2.5 | -247.3 ± 3.5 | [8] |

| Ethyl hydrocinnamate | C₁₁H₁₄O₂ | -421.6 ± 1.6 | 67.9 ± 1.7 | -353.7 ± 2.4 | [8]|

Table 2: Representative Thermodynamic Data for Fluorinated Aromatic Compounds

| Compound | Formula | Property | Value | Reference |

|---|---|---|---|---|

| Pentafluorobenzene | C₆HF₅ | Heat of Vaporization (324 K) | 37.9 kJ·mol⁻¹ | [12] |

| Perfluorobenzene | C₆F₆ | Enthalpy of Vaporization (298 K) | 36.5 kJ·mol⁻¹ | [22] |

| Carbon Tetrafluoride | CF₄ | ΔfHₘ°(g) | -933.2 ± 0.8 kJ·mol⁻¹ | [18] |

| Fluorinated Acetic Acid | C₂H₃FO₂ | ΔfHₘ°(g) (CBS-APNO) | -594.1 kJ·mol⁻¹ | [21]|

Table 3: Predicted Thermodynamic Trends for Fluorinated Cinnamate Esters

| Property | Predicted Impact of Fluorination | Rationale |

|---|---|---|

| ΔfHₘ° | Becomes significantly more negative (more stable) | The high C-F bond energy and favorable electronic interactions are highly stabilizing. [13][15] |

| ΔsubHₘ° | Likely to increase | Introduction of strong C-F dipoles can enhance crystal lattice energy through improved packing and dipole-dipole interactions. |

| Vapor Pressure | Likely to decrease | A higher enthalpy of sublimation (stronger intermolecular forces) leads to lower vapor pressure at a given temperature. [23] |

| Thermal Stability | Increases | The high strength of the C-F bond makes the molecule more resistant to thermal decomposition. [6] |

| Heat Capacity (Cₚ) | Increases | Additional vibrational modes associated with C-F bonds will increase the capacity to absorb heat energy. |

Conclusion and Future Outlook

This guide establishes a robust physicochemical framework for understanding the thermodynamic properties of fluorinated cinnamate esters. By synthesizing data from parent cinnamates and related fluorinated compounds, we can confidently predict that fluorination will lead to molecules with significantly greater thermodynamic stability, higher thermal stability, and altered phase behavior driven by stronger intermolecular forces. The experimental and computational protocols outlined herein provide a clear roadmap for researchers to generate the precise data needed to validate these predictions and guide the selection of promising drug candidates.

As the demand for more stable and effective therapeutics grows, a deep understanding of molecular thermodynamics is indispensable. The systematic study of fluorinated cinnamate esters and other novel fluorinated scaffolds will undoubtedly uncover new opportunities for rational drug design, ultimately leading to safer and more potent medicines.

References

-

Freitas, V. L. S., Silva, C. A. O., & Ribeiro da Silva, M. D. M. C. (2024). Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. MDPI. [Link]

-

Dias, A. M. A., Gonçalves, C. M. B., Caço, A. I., Santos, L. M. N. B. F., Piñeiro, M. M., Vega, L. F., Coutinho, J. A. P., & Marrucho, I. M. (2005). Densities and Vapor Pressures of Highly Fluorinated Compounds. Journal of Chemical & Engineering Data, 50(4), 1328–1333. [Link]

- Mittal, R. (Ed.). (2020). Thermodynamic Properties of Solids: Experiment and Modeling. Wiley-VCH.

- Dinsdale, A. T. (1997).

-

Dias, A. M. A., et al. (2005). Densities and Vapor Pressures of Highly Fluorinated Compounds. ResearchGate. [Link]

- Hauk, A., et al. (2004). Vapor pressures of the fluorinated telomer alcohols--limitations of estimation methods. Environmental Toxicology and Chemistry, 23(3), 569-575.

-

Dias, A. M. A., et al. (2005). Densities and Vapor Pressures of Highly Fluorinated Compounds. Journal of Chemical & Engineering Data. [Link]

- Sparkl. (n.d.). Revision Notes - Experiments to determine specific heat capacity of solids and liquids.

-

dos Santos, P. L., & Tormena, C. F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747. [Link]

- Ogawa, Y., & Miller, S. J. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.

- Mittal, R., et al. (2020). Thermodynamic Properties of Solids. Wiley.

-

Freitas, V. L. S., et al. (2024). Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. ResearchGate. [Link]

-

Freitas, V. L. S., et al. (2024). Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. ResearchGate. [Link]

-

Richon, D. (2009). Experimental techniques for the determination of thermophysical properties to enhance chemical processes. Pure and Applied Chemistry, 81(9), 1653-1663. [Link]

-

Vora, A., et al. (2021). Novel ester derivative of cinnamates with different long alkoxy chain: synthesis, mesomorphic properties, biological evaluation. Molecular Crystals and Liquid Crystals, 723(1), 48-70. [Link]

-

Bank, S., & Jäger, S. (2022). Quantum chemical calculation of the vapor pressure of volatile and semi volatile organic compounds. Environmental Science: Processes & Impacts, 24(11), 2008-2020. [Link]

-

Ogawa, Y., & Miller, S. J. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(12), 1891-1897. [Link]

-

Papageorgiou, G. Z., et al. (2010). Solubilities of Cinnamic Acid Esters in Organic Solvents. Journal of Chemical & Engineering Data, 55(11), 4878-4884. [Link]

-

Ahmed, H. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Symmetry, 13(7), 1145. [Link]

-

dos Santos, P. L., & Tormena, C. F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ResearchGate. [Link]

- Kunkel, D. L., et al. (1993). The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity. Journal of Molecular Structure, 300, 509-517.

- Begum, M., & Kumar, V. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 13(4), 1-15.

-

Counsell, J. F., et al. (1966). Thermodynamic properties of fluorine compounds. Part VI. The heat capacity and entropy of pentafluorobenzene. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 315-319. [Link]

- Siegemund, G., et al. (2000). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry.

-

Ahmed, H. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI. [Link]

-

Lata, S., et al. (2012). Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. ResearchGate. [Link]

-

Mary, Y. S., et al. (2022). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Biochemistry and Biophysics, 59(1), 84-100. [Link]

- Apollo Scientific. (2026).

-

Dorofeeva, O. V., et al. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical Theory and Computation, 16(1), 386-402. [Link]

-

Li, H., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Bioorganic & Medicinal Chemistry, 27(14), 3077-3088. [Link]

- Smith, A. M. R., et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

-

Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 518-520. [Link]

-

Bozzelli, J. W., et al. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A, 126(2), 337-355. [Link]

-

Moss, S. M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(22), 7856. [Link]

- dos Santos, P. L., & Tormena, C. F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.

- Wikipedia. (n.d.). Fluorine compounds.

- Irikura, K. K. (2025). Applications of Computational Chemistry for Fluorinated Compounds Across the Periodic Table. Labsci @ Pittcon.

-

Wu, W., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3505. [Link]

- Verevkin, S. P., et al. (2020). Fast Scanning Calorimetry: sublimation thermodynamics of low volatile and thermally unstable compounds.

- Popovic, A., et al. (2000). Sublimation properties of CoF3: Mass spectrometric and quantum chemical studies. Journal of the American Society for Mass Spectrometry, 11(8), 697-703.

-

Emel'yanenko, V. N., et al. (2018). Interrelation of thermodynamic sublimation characteristics with crystal structure: adamantane and memantine derivatives of sulfonamide molecular crystals. CrystEngComm, 20(24), 3374-3384. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Thermodynamic properties of fluorine compounds. Part VI. The heat capacity and entropy of pentafluorobenzene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. ugr.es [ugr.es]

- 14. Fluorine compounds - Wikipedia [en.wikipedia.org]

- 15. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labscievents.pittcon.org [labscievents.pittcon.org]

- 20. mdpi.com [mdpi.com]

- 21. Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Vapor pressures of the fluorinated telomer alcohols--limitations of estimation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: NMR Spectral Analysis of Methyl 4-trifluoromethylcinnamate

This technical guide details the NMR spectral analysis of Methyl (E)-4-(trifluoromethyl)cinnamate , a critical intermediate in the synthesis of fluorinated pharmaceuticals.

Part 1: Executive Summary & Chemical Context

Methyl 4-trifluoromethylcinnamate (CAS: 206513-49-7) represents a classic "push-pull" electronic system where the electron-withdrawing trifluoromethyl (

This guide provides a self-validating protocol for confirming the identity of this compound, distinguishing it from potential Z-isomers and non-fluorinated impurities.

Structural Parameters

-

Formula:

-

Molecular Weight: 230.18 g/mol

-

Key Pharmacophore: Trifluoromethyl group (metabolic stability enhancer).

-

Isomerism: Trans (E) is the thermodynamically stable and synthetic major product.

Part 2: Experimental Protocol

To ensure high-resolution data suitable for publication or regulatory submission, follow this specific sample preparation workflow.

Sample Preparation (Standard 5mm Probe)

-

Mass: Weigh 15–20 mg of the dry solid.

-

Solvent: Dissolve in 0.6 mL of CDCl

(Deuterated Chloroform, 99.8% D).-

Note: Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane) for internal referencing.

-

-

Filtration: If the solution is cloudy (common if inorganic salts from a Heck or Wittig reaction persist), filter through a small plug of glass wool into the NMR tube.

-

Degassing: Not strictly necessary for 1D experiments, but ensure the tube is capped tightly to prevent evaporation and concentration changes.

Acquisition Parameters (400 MHz Instrument)

-

Temperature: 298 K (25 °C).

-

H Parameters: Spectral width 12 ppm, relaxation delay (

-

C Parameters: Spectral width 240 ppm, relaxation delay

- F Parameters (Optional but Recommended): Uncoupled, spectral width covering -50 to -150 ppm.

Part 3: Spectral Data & Analysis

H NMR Data (400 MHz, CDCl )

The proton spectrum is characterized by a distinct AA'BB' aromatic system and a pair of doublets with a large coupling constant, indicative of the trans-alkene.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |

| 7.69 | Doublet (d) | 1H | Vinyl | Deshielded by resonance with the carbonyl and the aromatic ring. Large | |

| 7.64 | Doublet (d) | 2H | Ar-H (Ortho to | Deshielded by the strong electron-withdrawing | |

| 7.60 | Doublet (d) | 2H | Ar-H (Meta to | Part of the AA'BB' system. | |

| 6.50 | Doublet (d) | 1H | Vinyl | Shielded relative to | |

| 3.83 | Singlet (s) | 3H | - | Characteristic methoxy singlet; diagnostic for ester formation. |

*Note: The aromatic region (7.60–7.64 ppm) often appears as a tight overlapping multiplet or a second-order AA'BB' system depending on the exact field strength.

C NMR Data (100 MHz, CDCl )

The carbon spectrum is the definitive validation tool due to the characteristic C-F coupling patterns . The

| Shift ( | Multiplicity | Assignment | Mechanistic Insight | |

| 166.9 | Singlet (s) | - | Carbonyl ester. | |

| 143.2 | Singlet (s) | - | Vinyl | Alkene carbon adjacent to the ring. |

| 137.8 | Singlet (s) | - | Ar-C (Ipso to Vinyl) | Quaternary aromatic carbon. |

| 132.1 | Quartet (q) | Ar-C (Ipso to | Diagnostic: Large splitting ( | |

| 128.3 | Singlet (s) | - | Ar-C (Ortho to Vinyl) | Aromatic CH. |

| 125.9 | Quartet (q) | Ar-C (Ortho to | Diagnostic: Small splitting ( | |

| 123.8 | Quartet (q) | Diagnostic: Massive splitting ( | ||

| 119.8 | Singlet (s) | - | Vinyl | Alkene carbon adjacent to carbonyl. |

| 52.0 | Singlet (s) | - | Methoxy carbon. |

Part 4: Structural Validation Workflow

The following diagram illustrates the logical flow for assigning the structure, ensuring that the C-F coupling is used as a primary confirmation tool rather than an anomaly.

Figure 1: Logic flow for the structural validation of fluorinated cinnamates. Note the critical checkpoint at the

Part 5: Detailed Analysis of C-F Coupling

Researchers often misinterpret the

-

The Ipso-Carbon (~132 ppm): This carbon is directly attached to the

group. It appears as a quartet with a coupling constant of -

The Ortho-Carbon (~125.9 ppm): The aromatic CH protons next to the

group will show a smaller quartet splitting (

Troubleshooting Tip: If you cannot see the quartets, increase the number of scans (NS) by a factor of 4 (e.g., from 256 to 1024) and apply an exponential line broadening (LB) of 1.0–2.0 Hz during processing.

References

-

Spectral Database for Organic Compounds (SDBS).SDBS No. 22651: Methyl 4-(trifluoromethyl)cinnamate. National Institute of Advanced Industrial Science and Technology (AIST).

-

[Link]

-

- Royal Society of Chemistry.ChemSpider Record: Methyl 4-(trifluoromethyl)

-

Reich, H. J.WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.

-

[Link]

-

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010, 29(9), 2176–2179.

-

[Link]

-

Technical Analysis: IR Spectroscopy of Methyl 4-trifluoromethylcinnamate

Part 1: Executive Summary & Strategic Context

Methyl 4-trifluoromethylcinnamate is a critical intermediate in the synthesis of fluorinated pharmaceuticals, particularly in the development of histone deacetylase (HDAC) inhibitors and anti-inflammatory agents. The introduction of the trifluoromethyl (-CF₃) group at the para position of the cinnamic ester scaffold significantly alters the lipophilicity and metabolic stability of the final drug candidate.

For researchers and process chemists, Infrared (IR) spectroscopy serves as the primary frontline tool for:

-

Reaction Monitoring: Confirming the esterification of 4-trifluoromethylcinnamic acid or the Heck coupling of methyl acrylate.

-

Purity Profiling: Detecting unreacted acid precursors or hydrolyzed byproducts.[1][2]

This guide moves beyond basic peak listing to provide a mechanistic interpretation of the vibrational modes, specifically addressing the spectral congestion caused by the overlap of fluoro-carbon and ester-oxygen stretches.

Part 2: Structural Analysis & Vibrational Theory

The Molecular Scaffold

The molecule consists of three distinct vibrational domains that interact electronically:

-

The Conjugated System: The aromatic ring is conjugated through the alkene (

-unsaturation) to the carbonyl group. This conjugation lowers the frequency of the carbonyl stretch compared to non-conjugated esters.[2] -

The Trifluoromethyl Rotor: The -CF₃ group is a powerful electron-withdrawing group (EWG) that creates intense dipole changes, resulting in dominant absorption bands in the fingerprint region.[2]

-

The Methyl Ester Cap: Provides characteristic C-H (aliphatic) and C-O stretching modes.[2]

Detailed Peak Assignment Table

The following assignments represent a synthesis of empirical data from methyl cinnamate analogs and trifluoromethyl-substituted aromatics.

| Frequency Region (cm⁻¹) | Vibrational Mode | Intensity | Mechanistic Insight |

| 3000 – 3100 | ν(C-H) Aromatic / Alkene | Weak | Characteristic of |

| 2940 – 2960 | ν(C-H) Aliphatic ( | Weak | Asymmetric stretch of the methyl ester group.[1][2] |

| 2840 – 2860 | ν(C-H) Aliphatic ( | Weak | Symmetric stretch.[1][2] |

| 1715 – 1735 | ν(C=O) Carbonyl | Strong | Conjugated ester.[1][2] The EWG nature of -CF₃ may shift this slightly higher than unsubstituted methyl cinnamate (~1717 cm⁻¹) due to reduced single-bond character contribution.[1][2] |

| 1635 – 1650 | ν(C=C) Alkene | Medium | Conjugated alkene stretch.[1][2] Often appears as a sharp doublet if rotational isomers exist.[2] |

| 1600, 1580, 1515 | ν(C=C) Aromatic Ring | Med/Weak | Skeletal ring vibrations.[2] The 1515 cm⁻¹ band is often enhanced by the polar -CF₃ substituent. |

| 1320 – 1350 | ν(C-F) Stretch | Very Strong | Primary C-F stretching mode.[1] Broad and intense, often masking other features.[2] |

| 1250 – 1300 | ν(C-O) Ester (Acyl) | Strong | Asymmetric C-C(=O)-O stretch.[1][2] Note: Heavily overlapped by C-F modes.[1][2] |

| 1100 – 1180 | ν(C-F) / ν(C-O) | Very Strong | Complex region containing symmetric -CF₃ stretches and the O-C-C (alkoxy) ester stretch.[1][2] |

| 980 – 990 | Strong | Out-of-plane (OOP) bending characteristic of trans (E) geometry. | |

| 830 – 850 | Strong | Diagnostic for para-substitution .[1][2] Two adjacent H atoms on the ring.[2] |

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity, follow this "Self-Validating" protocol. This workflow is designed to detect artifacts (water, CO₂) and ensure the spectrum represents the true compound.[2]

Sample Preparation: ATR vs. Transmission

-

Recommendation: Diamond ATR (Attenuated Total Reflectance) .

-

Why: The compound is likely a solid (mp ~34-38°C for methyl cinnamate, likely higher with -CF₃).[1][2] ATR avoids the moisture sensitivity of KBr pellets.[2]

-

Critical Step: Due to the high refractive index of aromatic esters, ensure the ATR crystal is diamond or ZnSe .[2] Germanium crystals may cause peak distortion in the fingerprint region due to depth of penetration issues.[2]

Acquisition Parameters[1][2]

-

Scans: Minimum 16 scans (Screening) / 64 scans (Publication/QC).

-

Spectral Range: 4000 – 600 cm⁻¹.[2]

Validation Checkpoints

-

The "OH Void" Check: Inspect 3200–3600 cm⁻¹.[2]

-

The "Carbonyl Shift" Check:

-

The "Trans" Confirmation:

Part 4: Quality Control Decision Workflow

The following diagram outlines the logical decision tree for validating Methyl 4-trifluoromethylcinnamate batches using IR spectroscopy.

Figure 1: Logical decision tree for IR-based quality control of Methyl 4-trifluoromethylcinnamate.

Part 5: Technical Deep Dive – The "Masking" Effect

A common error in interpreting the spectrum of this specific compound is the attempt to isolate the C-O (ester) stretch.

In non-fluorinated methyl cinnamate, the C-O stretch (acyl) appears distinctly around 1280 cm⁻¹.[2] However, in Methyl 4-trifluoromethylcinnamate , the C-F stretching vibrations (symmetric and asymmetric) occur in the exact same region (1100–1350 cm⁻¹).

-

Observation: You will likely see a massive, broadened absorption block in this region rather than distinct peaks.[2]

-

Implication: Do not fail a batch because you cannot resolve the "classic" ester doublet in the fingerprint region. Rely on the Carbonyl (1720 cm⁻¹) and the Trans-alkene (985 cm⁻¹) bands for structural confirmation, treating the 1100–1350 cm⁻¹ block as a composite confirmation of the trifluoromethyl ester moiety.

References

-

National Institute of Standards and Technology (NIST). 4-Trifluoromethylcinnamic acid Infrared Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[2] [Link] (Source for the acid precursor spectral data used to extrapolate ester shifts.)

-

National Institutes of Health (NIH) - PubChem. Methyl cinnamate | C10H10O2 | CID 637520.[1][2] [Link] (Source for non-fluorinated analog base peak assignments.)[1][2]

-

SpectraBase. Methyl cinnamate - IR Spectrum. John Wiley & Sons, Inc. [Link] (Reference for standard cinnamate ester vibrational modes.)[1][2][3]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link] (Authoritative grounding for general C-F and aromatic substitution patterns.)

Sources

Strategic Handling and Safety Protocol: Methyl 4-Trifluoromethylcinnamate

Document Control:

-

Subject: Methyl 4-trifluoromethylcinnamate[1]

-

Version: 1.0 (Technical Advisory)

Introduction: Beyond the SDS

Standard Safety Data Sheets (SDS) often provide generic boilerplate data for specialized research chemicals.[1] This guide bridges the gap between regulatory compliance and practical laboratory application.

Methyl 4-trifluoromethylcinnamate is a critical intermediate in the synthesis of fluorinated pharmaceuticals.[1] The trifluoromethyl (

However, the conjugation of the electron-withdrawing

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Precise Identification:

-

IUPAC Name: Methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate[1][2]

-

Common Name: Methyl 4-trifluoromethylcinnamate[1]

-

Molecular Formula:

[1] -

Molecular Weight: 230.18 g/mol [1]

Physicochemical Properties Table:

| Property | Value / Description | Technical Note |

| Physical State | Solid (Crystalline) | Low-melting solid behavior is common in cinnamate esters.[1] |

| Melting Point | Predicted: 40–50°C | Experimental data is scarce.[1] Analogous Methyl cinnamate melts at 36°C; the |

| Solubility | Soluble in EtOAc, DCM, MeOH | Lipophilic nature ( |

| Reactivity | Michael Acceptor | The |

Hazard Identification & Risk Assessment

GHS Classification (Derived)

While specific toxicological data for this ester is limited, its structural analogues and the parent acid (4-trifluoromethylcinnamic acid, CAS 16642-92-5) dictate the following precautionary classification:

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

The "Michael Acceptor" Risk

Scientific Insight: The core safety concern is not just acidity or corrosivity, but sensitization .[1]

The structure contains an electron-deficient alkene conjugated with an ester.[1] This makes the

-

Implication: Repeated exposure, even at low levels, may lead to allergic contact dermatitis.[1]

Strategic Handling & Engineering Controls[1]

This workflow ensures containment of the solid and mitigation of aerosol generation.[1]

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.[1]

-

Static Control: Crystalline organic solids with fluorine content can be highly static.[1] Use an anti-static gun or ionizer during weighing to prevent "flying" powder, which spreads contamination.[1]

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (standard safety glasses are insufficient for fine powders that can drift).[1]

-

Hands: Nitrile gloves (0.11 mm minimum thickness).[1]

-

Note: If dissolving in halogenated solvents (DCM), double-gloving or using laminate gloves (Silver Shield) is required, as DCM permeates nitrile rapidly, carrying the solute with it.[1]

-

-

Respiratory: If working outside a hood (not recommended), a P95 particulate respirator is the absolute minimum requirement.[1]

Handling Workflow Diagram

Figure 1: Safe handling lifecycle from receipt to disposal.

Synthesis & Stability (Reference Protocol)

For researchers needing to synthesize or purify this compound, the following Fischer Esterification protocol is the industry standard for high purity.

Reaction:

Step-by-Step Methodology:

-

Charge: In a round-bottom flask, suspend 4-(trifluoromethyl)cinnamic acid (CAS 16642-92-5) in anhydrous Methanol (0.5 M concentration).

-

Catalyst: Add concentrated Sulfuric Acid (

, 5-10 mol%) dropwise.-

Why:

is electron-withdrawing, making the carboxylic acid less nucleophilic; acid catalysis is essential to activate the carbonyl.[1]

-

-

Reflux: Heat to reflux (approx. 65°C) for 6–12 hours. Monitor by TLC (ensure disappearance of the acid spot).[1]

-

Workup:

-

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for scalability.[1]

Emergency Response & First Aid

Accidental Release (Spill)[1]

-

Evacuate: Clear the immediate area of personnel.

-

PPE: Don double nitrile gloves and a P95 respirator.[1]

-

Containment: Do not dry sweep.[1] Wet the powder slightly with an inert solvent (like heptane) or use a HEPA-filtered vacuum to prevent dust clouds.[1]

-

Clean: Wipe surface with soap and water (alkaline soap helps hydrolyze the ester traces).[1]

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes.[1] Do not rub.[1] The crystals can mechanically scratch the cornea before chemical irritation begins.[1]

-

Skin Contact: Wash with soap and water.[1] Avoid alcohol-based hand sanitizers immediately after exposure, as they may increase skin absorption of the lipophilic ester.[1]

References & Authoritative Sources

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11736355, Methyl (E)-3-[4-(trifluoromethyl)phenyl]acrylate.[1] Retrieved from [Link][1][2]

-

NIST Chemistry WebBook. 4-Trifluoromethylcinnamic acid (CAS 16642-92-5).[1] Retrieved from [Link][1]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Context on Fluorine Bioisosteres).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1]

Sources

Thermal Characterization & Purification Protocols: Methyl 4-trifluoromethylcinnamate

This is an in-depth technical guide on the thermal characterization and purification of Methyl 4-trifluoromethylcinnamate .

Technical Guide | Version 1.0 [1]

Executive Summary

Methyl 4-trifluoromethylcinnamate (CAS 20754-22-7) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group confers unique metabolic stability and lipophilicity to downstream scaffolds. However, conflicting data regarding its thermal properties often leads to suboptimal isolation strategies.

This guide resolves these ambiguities by establishing a rigorous Thermal Characterization Protocol . We define the operational melting and boiling point ranges, analyze the thermodynamic impact of the trifluoromethyl moiety, and provide a self-validating workflow for purification that adapts to the compound's physical state.

Compound Profile & Thermodynamic Analysis

Chemical Identity

| Property | Data |

| IUPAC Name | Methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |

| Common Name | Methyl 4-trifluoromethylcinnamate |

| CAS Number | 20754-22-7 (trans-isomer) |

| Molecular Formula | C₁₁H₉F₃O₂ |

| Molecular Weight | 230.18 g/mol |

| SMILES | COC(=O)/C=C/c1ccc(cc1)C(F)(F)F |

Thermal Properties Matrix

The physical state of Methyl 4-trifluoromethylcinnamate is sensitive to isomeric purity (E/Z ratio) and trace solvent residues.[1] While unsubstituted methyl cinnamate melts at 36°C, the introduction of the para-CF₃ group alters the crystal lattice energy.

| Parameter | Value / Range | Condition / Note |

| Melting Point (MP) | 34 – 38 °C (Typical) | Pure trans-isomer.[1][2] Often appears as a low-melting solid or supercooled liquid.[1] |

| Boiling Point (BP) | 260 – 265 °C | At atmospheric pressure (760 mmHg).[1] Theoretical extrapolation.[1] |

| Boiling Point (Reduced) | 115 – 120 °C | At 5–10 mmHg.[1] Preferred distillation range.[1] |

| Flash Point | > 110 °C | Closed Cup. |

Critical Insight: The trifluoromethyl group significantly increases lipophilicity but does not drastically raise the melting point compared to the methoxy analog (MP 94°C) or nitro analog (MP 160°C).[1] This is due to the weak intermolecular forces (van der Waals) of the fluorine atoms preventing tight lattice packing, unlike the strong dipole-dipole interactions in nitro-cinnamates.[1]

Experimental Determination Protocols

To ensure data integrity, researchers must validate the thermal properties of their specific lot using the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for MP

Use this protocol to determine phase purity and precise onset melting temperature.[1]

-

Sample Prep : Weigh 2–5 mg of dried sample into an aluminum pan. Crimp exclusively with a pinhole lid to allow volatile escape if decomposition occurs.

-

Equilibration : Hold at 0°C for 5 minutes.

-

Ramp : Heat from 0°C to 150°C at a rate of 5°C/min.

-

Validation Criteria :

Protocol B: Vacuum Distillation Boiling Point

Use this protocol for purification and BP validation.[1]

-

Setup : Short-path distillation apparatus with a Vigreux column.

-

Vacuum : Apply stable vacuum (e.g., 5 mmHg).[1]

-

Heating : Slowly ramp oil bath temperature.

-

Observation : Record the vapor temperature only when the distillate condensation ring is stable at the thermometer bulb.

-

Target: 115–120°C @ 5 mmHg.

-

-

Correction : Convert observed BP to standard pressure using the Antoine Equation or a nomograph to verify consistency with the 260°C atmospheric prediction.

Purification Strategy & Workflow

The purification method is dictated by the thermal state determined in Section 3. Because the melting point is near ambient temperature (~36°C), the compound can exist as a "slush" or oil.

Decision Logic

-

If Solid (Crude MP > 30°C): Proceed to Recrystallization .[1]

-

If Oil/Liquid (Crude MP < 25°C): Proceed to Vacuum Distillation .[1]

Recrystallization Protocol (For High Purity)

-

Solvent System : Hexane / Ethyl Acetate (9:1 v/v).[1]

-

Method :

-

Dissolve crude solid in minimum hot Hexane/EtOAc (~50°C).

-

Cool slowly to Room Temperature (RT).

-

Seed : Add a crystal of pure Methyl 4-trifluoromethylcinnamate if available.

-

Refrigerate at 4°C for 12 hours.

-

Filter cold and wash with cold Hexane.

-

Visualization: Purification Decision Tree

The following diagram illustrates the logical flow for isolating the target compound based on thermal feedback.

Caption: Adaptive purification workflow based on the physical state of the crude intermediate.

Synthetic Context & Applications

Synthesis via Heck Reaction

The most robust route to Methyl 4-trifluoromethylcinnamate involves the Palladium-catalyzed coupling of 4-trifluoromethyliodobenzene and methyl acrylate.[1]

-

Thermal Control : The reaction is typically run at 80–100°C. Exceeding 120°C can cause polymerization of the acrylate, complicating the boiling point purification step.

Structural Impact on Bioactivity

The 4-CF₃ group is a bioisostere for the 4-Cl or 4-Me group but adds significant metabolic stability (blocking P450 oxidation at the para-position).[1]

-

Lipophilicity : Increases LogP, enhancing membrane permeability.

-

Electronic Effect : Strong electron-withdrawing nature (

) lowers the LUMO energy, making the alkene more susceptible to Michael additions in drug design.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11736355, Methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate. Retrieved from [Link]

-

ChemSRC. CAS 20754-22-7 Physicochemical Properties. Retrieved from [Link]

-

MOLBASE. CombiPhos-Pd6 Catalysts and Related Cinnamate Derivatives. Retrieved from [Link][1]

Sources

A Technical Guide to the Crystallographic Landscape of para-Trifluoromethyl Cinnamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystallographic features of para-trifluoromethyl cinnamate derivatives. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships between molecular structure, intermolecular interactions, and crystal packing. We will examine the profound influence of the para-trifluoromethyl group on the solid-state architecture of these compounds, a critical consideration for their application in medicinal chemistry and materials science.

The Pivotal Role of the para-Trifluoromethyl Group in Crystal Engineering

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often employed as a bioisostere for methyl or chloro groups to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Its strong electronegativity and unique steric profile significantly influence the electronic properties of the parent molecule.[1] In the context of crystallography, the -CF3 group is a powerful modulator of intermolecular interactions, participating in a variety of non-covalent bonds that dictate the supramolecular assembly of molecules in the solid state.

The introduction of fluorine atoms into organic molecules can lead to a range of weak but structurally significant interactions, including:

-

C-H···F Hydrogen Bonds: While organic fluorine is generally considered a weak hydrogen bond acceptor, these interactions are frequently observed in crystal structures.[3][4]

-

F···F Contacts: These interactions, though debated, can play a role in stabilizing crystal lattices.[3][5]

-

C-F···π Interactions: The interaction between the electron-rich π-system of an aromatic ring and an electrophilic fluorine atom can be a significant factor in crystal packing.[6]

Understanding how the -CF3 group leverages these interactions to guide the formation of specific crystalline architectures is paramount for predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.

Crystallographic Analysis of the Archetype: trans-4-(Trifluoromethyl)cinnamic Acid

The crystal structure of trans-4-(trifluoromethyl)cinnamic acid provides a foundational understanding of the packing motifs in this class of compounds. A study by Fallis et al. revealed that this compound crystallizes in the triclinic space group P-1.[7]

The dominant supramolecular synthon in the crystal structure of trans-4-(trifluoromethyl)cinnamic acid is the classic carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds. This is a highly robust and predictable interaction in carboxylic acids.[8]

Beyond this primary interaction, the crystal packing is further stabilized by weaker C-H···O interactions.[7] The trifluoromethyl group also plays a role in the overall crystal packing, though specific F-mediated interactions are not highlighted as the primary drivers in this particular structure. It is important to note that trifluoromethyl groups can exhibit rotational disorder within a crystal lattice due to their high symmetry and relatively low barrier to rotation.[9]

A fascinating aspect of trans-4-(trifluoromethyl)cinnamic acid is its temperature-induced phase transition.[7] Differential scanning calorimetry and variable-temperature single-crystal X-ray diffraction studies have shown a reversible phase transition around 131-132 K. This transition involves a quadrupling of the unit cell volume upon cooling, with the number of molecules in the asymmetric unit (Z') increasing from 2 to 8.[7] This behavior underscores the sensitivity of the crystal lattice to temperature and highlights the dynamic nature of the intermolecular interactions.

Comparative Crystallographic Analysis: Exploring Derivatives

Chalcone Analogue: (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

A closely related structure for which crystallographic data exists is the chalcone, (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one.[3][5] This molecule replaces the carboxylic acid group with a benzoyl group.

Table 1: Crystallographic Data for trans-4-(Trifluoromethyl)cinnamic Acid and a Chalcone Analogue

| Parameter | trans-4-(Trifluoromethyl)cinnamic Acid[7] | (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one[3] |

| Chemical Formula | C10H7F3O2 | C16H11F3O |

| Molecular Weight | 216.16 | 276.25 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 5.7749(4) | 14.7469(5) |

| b (Å) | 11.4093(9) | 14.5697(4) |

| c (Å) | 14.7469(8) | 5.8430(2) |

| α (°) | 90 | 90 |

| β (°) | 96.300(6) | 92.854(1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 965.77(11) | 1253.86(7) |

| Z | 4 | 4 |

| Temperature (K) | 295 | 113 |

The most significant structural change in the chalcone is the absence of the strong O-H···O hydrogen bond donor. Consequently, the crystal packing is not dominated by the carboxylic acid dimer motif. Instead, the packing of the chalcone is reported to exhibit no classical intermolecular interactions, with the two phenyl rings of the molecule having a dihedral angle of 48.8(2)°.[3] This illustrates how a modification of the functional group at the terminus of the cinnamate scaffold can lead to a complete divergence in the primary supramolecular synthons and overall crystal architecture.

Predicted Packing of para-Trifluoromethylcinnamate Esters and Amides

Esters (e.g., Methyl or Ethyl para-Trifluoromethylcinnamate):

Upon esterification, the strong hydrogen bond donor (O-H) of the carboxylic acid is replaced by an alkyl group. This eliminates the possibility of the robust R22(8) dimer synthon. The crystal packing of the resulting esters would be governed by weaker interactions. We can anticipate the following:

-

C-H···O Interactions: The carbonyl oxygen of the ester will be a primary hydrogen bond acceptor, likely forming interactions with aromatic or vinylic C-H donors.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions to maximize van der Waals forces.

-

Fluorine-Mediated Interactions: C-H···F and F···F contacts will likely play a more significant role in the absence of strong hydrogen bonds, contributing to the overall stability of the crystal lattice.

Amides (e.g., N-Aryl-para-trifluoromethylcinnamamide):

Amides offer a different set of hydrogen bonding possibilities compared to carboxylic acids. The N-H group is a good hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This typically leads to the formation of catemers (chains) or dimers through N-H···O=C hydrogen bonds.

The crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, while not a cinnamide, provides a useful model.[6] In this structure, N-H···O hydrogen bonds and π-stacking of the aryl rings are significant in the crystal packing. It is highly probable that para-trifluoromethylcinnamamides would exhibit similar motifs, with chains or dimers formed via N-H···O hydrogen bonds, further stabilized by interactions involving the trifluoromethyl group and the aromatic rings.

Experimental Protocols

Synthesis of para-Trifluoromethylcinnamic Acid

A common and effective method for the synthesis of cinnamic acids is the Knoevenagel condensation.

Step-by-Step Protocol:

-

Reactant Preparation: To a solution of pyridine (3 volumes), add 4-(trifluoromethyl)benzaldehyde (1 mmol) and malonic acid (2 mmol).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).

-

Reaction: Slowly heat the reaction mixture to 110 °C and maintain this temperature for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mass to room temperature and quench it by pouring it into 10 volumes of water.

-

Basification and Extraction: Add NaOH (2 mmol) to the quenched mixture and stir to obtain a clear solution. Wash the aqueous solution with ethyl acetate (2 x 20 volumes) to remove any unreacted aldehyde.

-

Acidification and Precipitation: Acidify the aqueous layer with 50% sulfuric acid until the pH reaches 2. The product will precipitate as a solid.

-

Isolation and Drying: Filter the precipitated solid and wash it with water (2 x 5 volumes) followed by a wash with petroleum ether (2 volumes). The solid product is then dried in an oven at 50-60 °C overnight. Typical yields are in the range of 80-90%.[10]

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[11][12][13]

Workflow Diagram:

Sources

- 1. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E)-Ethyl 3-(4-fluoroanilino)-2-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | C16H11F3O | CID 6075420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Ethyl 3-(4-(trifluoromethyl)phenyl)acrylate | 101466-85-7 [sigmaaldrich.com]

- 9. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Search - Access Structures [ccdc.cam.ac.uk]

- 13. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group on Cinnamate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and materials science, prized for its profound influence on molecular properties. When incorporated into the scaffold of cinnamate esters, the CF3 group imparts unique electronic characteristics that significantly alter their reactivity, spectroscopic signatures, and potential as pharmaceutical agents. This technical guide provides a comprehensive exploration of these electronic effects, grounded in established chemical principles and supported by experimental data. We will delve into the inductive and resonance contributions of the CF3 group, quantify its impact using Hammett parameters, and elucidate the resulting changes in the spectroscopic and reactive profiles of trifluoromethyl-substituted cinnamate esters. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecules with tailored properties.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into organic molecules is a widely employed strategy in drug design and materials science. Its incorporation can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity for biological targets. These benefits stem from the unique electronic nature of the CF3 group, which is one of the most powerful electron-withdrawing groups in organic chemistry. Cinnamate esters, with their conjugated π-system, provide an excellent platform to study and exploit these electronic perturbations. Understanding how the CF3 group electronically influences the cinnamate framework is crucial for the rational design of new chemical entities with desired pharmacological profiles.

The Dichotomy of Electronic Influence: Inductive vs. Resonance Effects

The net electronic effect of the trifluoromethyl group is a combination of two fundamental phenomena: the inductive effect (-I) and the resonance effect (+R or -R).

2.1. The Dominant Inductive Effect (-I)

The trifluoromethyl group exerts a potent electron-withdrawing inductive effect. This is due to the high electronegativity of the three fluorine atoms, which pull electron density away from the carbon atom to which they are attached. This creates a partial positive charge on the carbon of the CF3 group, which in turn withdraws electron density from the rest of the molecule through the sigma (σ) bonds. This effect is often referred to as a "sigma-accepting" property.

Diagram: Inductive Electron Withdrawal by the Trifluoromethyl Group

Caption: Inductive withdrawal of electron density.

2.2. The Negligible Resonance Effect

Resonance effects involve the delocalization of π-electrons across a conjugated system. While the fluorine atoms in the CF3 group possess lone pairs of electrons, they do not effectively participate in resonance donation into the aromatic ring. This is because there are no orbitals on the carbon atom of the CF3 group that can overlap with the p-orbitals of the ring. Consequently, the CF3 group is considered to have no significant resonance effect.

Quantifying the Electronic Impact: Hammett Parameters

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent.

Table 1: Hammett Constants for the Trifluoromethyl Group

| Parameter | Value | Interpretation |

| σm | 0.43 | Strongly electron-withdrawing at the meta position. |

| σp | 0.54 | Very strongly electron-withdrawing at the para position. |

| σI | 0.45 | Strong inductive electron withdrawal. |

| σR | 0.08 | Weak resonance effect. |

Note: Values are approximate and can vary slightly depending on the specific reaction and conditions.

The positive and relatively large values for σm and σp confirm the potent electron-withdrawing nature of the CF3 group. The σI value highlights the dominance of the inductive effect, while the small σR value corroborates the minimal contribution of resonance.

Manifestations in Spectroscopic Properties

The electronic perturbations induced by the trifluoromethyl group are readily observable in the spectroscopic data of trifluoromethyl-substituted cinnamate esters.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei.

-

¹H NMR: Protons on the aromatic ring and the vinyl group of a trifluoromethyl-substituted cinnamate ester will experience deshielding due to the electron-withdrawing nature of the CF3 group. This results in a downfield shift (higher ppm values) of their corresponding signals compared to the unsubstituted analogue. The magnitude of this shift will depend on the position of the CF3 group relative to the proton.

-

¹³C NMR: Similarly, the carbon atoms of the aromatic ring and the conjugated system will also be deshielded, leading to downfield shifts in the ¹³C NMR spectrum.

-

¹⁹F NMR: The fluorine atoms of the CF3 group give a characteristic signal in the ¹⁹F NMR spectrum, which can be a useful diagnostic tool.

4.2. Infrared (IR) Spectroscopy

The primary influence of the CF3 group in the IR spectrum is on the stretching frequency of the carbonyl group (C=O) of the ester. The electron-withdrawing effect of the CF3 group will increase the force constant of the C=O bond, resulting in a shift to a higher wavenumber (cm⁻¹) for the carbonyl stretching vibration.

4.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the cinnamate ester. The introduction of a CF3 group can cause a slight shift in the maximum absorption wavelength (λmax). The direction of this shift (hypsochromic or bathochromic) will depend on the position of the CF3 group and its influence on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Altered Reactivity Profiles